Cas no 84660-25-3 (2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID)
2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
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- 2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID
- CKGHKABQBNRCMM-UHFFFAOYSA-N
- Z2077014740
- 2-(4-chlorophenyl)-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid
- EN300-6479536
- AKOS015917742
- 84660-25-3
- DTXSID50516545
- SCHEMBL1535649
- starbld0022415
- AKOS015938257
- 2-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxylic acid
- 2-(4-Chlorophenyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
- 2-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 2-(4-CHLOROPHENYL)-6-OXO-1H-PYRIMIDINE-4-CARBOXYLIC ACID
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- Inchi: 1S/C11H7ClN2O3/c12-7-3-1-6(2-4-7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15)
- InChI Key: CKGHKABQBNRCMM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=NC(C(=O)O)=CC(N1)=O
Computed Properties
- Exact Mass: 250.0145198g/mol
- Monoisotopic Mass: 250.0145198g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 78.8Ų
2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM474752-250mg |
2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID |
84660-25-3 | 95%+ | 250mg |
$535 | 2023-02-01 | |
| Chemenu | CM474752-500mg |
2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID |
84660-25-3 | 95%+ | 500mg |
$826 | 2023-02-01 | |
| Chemenu | CM474752-1g |
2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID |
84660-25-3 | 95%+ | 1g |
$1052 | 2023-02-01 | |
| Enamine | EN300-6479536-0.05g |
2-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxylic acid |
84660-25-3 | 95% | 0.05g |
$226.0 | 2023-05-29 | |
| Enamine | EN300-6479536-0.1g |
2-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxylic acid |
84660-25-3 | 95% | 0.1g |
$337.0 | 2023-05-29 | |
| Enamine | EN300-6479536-0.25g |
2-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxylic acid |
84660-25-3 | 95% | 0.25g |
$481.0 | 2023-05-29 | |
| Enamine | EN300-6479536-0.5g |
2-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxylic acid |
84660-25-3 | 95% | 0.5g |
$758.0 | 2023-05-29 | |
| Enamine | EN300-6479536-1.0g |
2-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxylic acid |
84660-25-3 | 95% | 1g |
$971.0 | 2023-05-29 | |
| Enamine | EN300-6479536-2.5g |
2-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxylic acid |
84660-25-3 | 95% | 2.5g |
$1903.0 | 2023-05-29 | |
| Enamine | EN300-6479536-5.0g |
2-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxylic acid |
84660-25-3 | 95% | 5g |
$2816.0 | 2023-05-29 |
2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID
Introduction to 2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID (CAS No. 84660-25-3)
2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID, identified by its CAS number 84660-25-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the pyrimidine class, a structural motif widely recognized for its biological activity and pharmacological relevance. The compound features a chlorophenyl substituent at the 4-position of the pyrimidine ring, which is coupled with a carboxylic acid group at the 4-position and an oxo group at the 6-position. Such structural characteristics make it a versatile scaffold for further chemical modifications and biological evaluations.
The synthesis of 2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID involves multi-step organic transformations, typically starting from readily available precursors such as 4-chlorobenzaldehyde and malonic acid derivatives. The process often includes condensation reactions followed by cyclization steps to form the pyrimidine core. The introduction of the carboxylic acid functionality is achieved through oxidation or hydrolysis of intermediate ester or amide derivatives. The precise control of reaction conditions is crucial to ensure high yield and purity, which are essential for subsequent biological testing.
In recent years, there has been growing interest in pyrimidine derivatives due to their broad spectrum of biological activities. The chlorophenyl moiety in 2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID imparts lipophilicity and electronic properties that can modulate receptor binding affinity. This compound has been explored in various pharmacological assays as a potential lead molecule for drug development. Notably, its structural analogs have shown promise in inhibiting kinases and other enzymes implicated in cancer and inflammatory diseases.
One of the most compelling aspects of 2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID is its role as a building block for more complex molecules. Researchers have utilized this scaffold to design libraries of compounds for high-throughput screening (HTS) campaigns. The carboxylic acid group provides a handle for further derivatization via esterification, amidation, or coupling reactions with other bioactive entities. This flexibility has enabled the synthesis of novel molecules with tailored properties for therapeutic applications.
The pharmacological profile of 2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID has been studied in several preclinical models. Initial investigations have revealed potential anti-proliferative effects against certain cancer cell lines, possibly through interference with critical signaling pathways. Additionally, its interaction with bacterial enzymes has been explored as a basis for developing new antibiotics. These findings underscore the compound's significance as a pharmacophore in medicinal chemistry.
Advances in computational chemistry have further enhanced the understanding of 2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID's behavior. Molecular docking studies have been employed to predict its binding mode with target proteins, providing insights into its mechanism of action. These computational approaches complement experimental data and accelerate the optimization process for drug candidates derived from this scaffold.
The chemical stability and solubility profile of 2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID are critical factors to consider in drug formulation and delivery systems. Modifications to improve solubility while maintaining bioactivity have been explored through salt formation or prodrug strategies. Such efforts are essential for achieving optimal pharmacokinetic properties in vivo.
The future directions for research on 2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID include expanding its scope into new therapeutic areas such as neurodegenerative diseases and infectious disorders. The versatility of its structure allows for modifications that could enhance selectivity and reduce side effects compared to existing treatments.
In conclusion,2-(4-CHLORO-PHENYL)-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID (CAS No. 84660-25-3) represents a valuable asset in pharmaceutical research due to its structural features and potential biological activities. Its synthesis, characterization, and exploration in various assays highlight its importance as a scaffold for drug discovery efforts aimed at addressing unmet medical needs.
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